Umifenovir Sulfate

Antiviral resistance Influenza A Fusion inhibitor

Umifenovir Sulfate (CAS 1443454-70-3) is the sulfate salt of the indole-based antiviral umifenovir (Arbidol), a dual direct antiviral and host-targeting fusion inhibitor. Unlike neuraminidase or polymerase inhibitors, it blocks viral entry by inhibiting clathrin-mediated endocytosis and hemagglutinin-mediated fusion, retaining full in vitro potency against oseltamivir-resistant influenza A/B strains (EC50 8.4–17.4 µM). It exhibits micromolar activity against SARS-CoV-2, Zika virus, West Nile virus, and tick-borne encephalitis virus. This distinct mechanism makes it an essential orthogonal tool for antiviral cross-resistance profiling, combination therapy screening with polymerase inhibitors (e.g., favipiravir), and broad-spectrum phenotypic cascades targeting emerging flaviviruses. For R&D use only.

Molecular Formula C22H25BrN2O6S2
Molecular Weight 557.5 g/mol
Cat. No. B13444818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmifenovir Sulfate
Molecular FormulaC22H25BrN2O6S2
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3
InChIInChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29)
InChIKeyNCNQOOQPJLNFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umifenovir Sulfate: Broad-Spectrum Fusion Inhibitor for Antiviral Research and Procurement


Umifenovir Sulfate (CAS 1443454-70-3), the sulfate salt of the indole-based antiviral agent umifenovir (trade name Arbidol), is a dual-acting direct antiviral and host-targeting small molecule [1]. Its primary mechanism of action is inhibition of viral envelope–host cell membrane fusion by interfering with clathrin-mediated endocytosis and blocking hemagglutinin-mediated fusion, a mode distinct from neuraminidase inhibitors (e.g., oseltamivir), cap-dependent endonuclease inhibitors (e.g., baloxavir), and RNA polymerase inhibitors (e.g., favipiravir) [2]. Umifenovir is approved in Russia and China for prophylaxis and treatment of influenza and has demonstrated in vitro activity against a wide range of enveloped and non-enveloped RNA and DNA viruses, including influenza A/B, SARS-CoV-2, HCV, Zika virus, and flaviviruses [3].

Why Umifenovir Sulfate Cannot Be Interchanged with Other Antiviral Classes in Research and Clinical Protocols


Antiviral drugs with different mechanisms of action exhibit distinct resistance profiles, spectrum breadth, and clinical effect sizes. Umifenovir, as a fusion inhibitor targeting viral entry, retains full in vitro activity against influenza A and B strains that are resistant to neuraminidase inhibitors (oseltamivir), whereas oseltamivir-resistant viruses show cross-resistance within the neuraminidase inhibitor class [1]. In network meta-analyses of randomized controlled trials for non-severe influenza, umifenovir, baloxavir, and oseltamivir produce quantitatively different effects on symptom duration and hospitalization risk, confirming that these agents are not clinically interchangeable [2]. Furthermore, the sulfate salt form of umifenovir has distinct physicochemical properties, including molecular formula (C22H25BrN2O6S2, MW 557.5) and solubility characteristics, that differentiate it from the hydrochloride salt (MW 513.88, CAS 131707-23-8) commonly used in the literature . Substitution without accounting for these differences risks introducing uncontrolled variables in experimental design.

Quantitative Evidence Guide: Umifenovir Sulfate Differentiation Against Key Comparators


Umifenovir vs. Oseltamivir: Retained In Vitro Potency Against Neuraminidase Inhibitor-Resistant Influenza Strains

Umifenovir demonstrates full susceptibility against influenza A and B viruses that carry oseltamivir resistance mutations. In the ARBITR clinical study, wild-type A/Perth/265/2009 (H1N1)pdm09, A/Fukui/45/2004 (H3N2), and B/Perth/211/2001 viruses—along with their oseltamivir-resistant counterparts—were all susceptible to umifenovir in MDCK cell-based ELISA assays [1]. Across 18 clinical isolates obtained before and during umifenovir therapy, EC50 values ranged from 8.4 ± 1.1 to 17.4 ± 5.4 µM, and none of the isolates displayed reduced susceptibility to NA inhibitors [1]. This cross-class activity is not achievable with oseltamivir alone against oseltamivir-resistant variants.

Antiviral resistance Influenza A Fusion inhibitor Oseltamivir resistance

Umifenovir vs. Baloxavir and Oseltamivir: Comparative Symptom Duration Reduction in Non-Severe Influenza—Network Meta-Analysis

A 2024 systematic review and network meta-analysis of 73 RCTs (34,332 participants) comparing direct-acting influenza antivirals found that umifenovir may reduce symptom duration by a mean difference (MD) of 1.10 days (95% CI 1.57 to 0.63 days lower; low certainty) compared to standard care or placebo [1]. In the same analysis, baloxavir probably reduced symptom duration by 1.02 days (MD 1.02 days lower, 95% CI 1.41 to 0.63; moderate certainty), while oseltamivir probably had no important effect (MD 0.75 days lower, 95% CI 0.93 to 0.57; moderate certainty) [1]. For hospital admission in high-risk patients, baloxavir may reduce risk (RD 16 fewer per 1000), whereas oseltamivir has little or no effect [1].

Influenza Clinical efficacy Network meta-analysis Symptom duration

Umifenovir vs. Lopinavir/Ritonavir: Superior Mortality and ICU Admission Outcomes in COVID-19 Randomized Trial

In a randomized controlled trial of 90 confirmed COVID-19 patients, umifenovir (200 mg three times daily for 7 days) was compared head-to-head against lopinavir/ritonavir (100/25 mg twice daily for 7 days) [1]. The mortality rate was significantly lower in the umifenovir group (8% vs. 27.5%; P = 0.02), and the need for ICU admission was also significantly reduced [1]. Additionally, white blood cell counts at day 10 were lower in the umifenovir group (6.2 [5.3–7.4] vs. 10.8 [9.9–13.0]; P < 0.001), suggesting a more favorable inflammatory profile [1].

COVID-19 Mortality Intensive care Randomized controlled trial

Umifenovir vs. Favipiravir: Clinical Recovery Rate at Day 7 in COVID-19—Multicenter RCT

In an interventional, open-label, randomized, multicenter clinical trial (Chen et al., 2020) comparing favipiravir versus umifenovir for COVID-19, the clinical recovery rate at day 7 was 71.4% for favipiravir versus 55.8% for umifenovir (P = 0.0199) [1]. The latency for fever and cough relief was significantly shorter with favipiravir (P < 0.0001), and dyspnea after medication occurred in 3.5% of favipiravir patients versus 11.7% of umifenovir patients (P = 0.0174) [1]. However, in vitro combinatorial treatment with favipiravir and umifenovir demonstrated more antiviral activity against SARS-CoV-2 than either drug alone, suggesting potential synergy through simultaneous inhibition of viral entry (umifenovir) and viral replication (favipiravir) [2].

COVID-19 Clinical recovery Favipiravir Randomized controlled trial

Umifenovir vs. Interferon Alpha-2b: Shorter Symptom Duration in Pediatric COVID-19

A retrospective analysis of 130 children (aged 2–18 years) with RT-PCR-confirmed non-severe COVID-19 compared oral umifenovir (n=86) versus intranasal recombinant interferon alpha-2b (n=44) [1]. In mild COVID-19, the duration of weakness was significantly shorter with umifenovir (1.83 ± 0.79 vs. 2.73 ± 1.35 days; P = 0.030; difference 0.9 days [95% CI 0.2–1.6]). In moderate COVID-19, the duration of rhinitis was shorter with umifenovir (4.8 ± 1.67 vs. 7.5 ± 1.64 days; P = 0.009; difference 2.7 days [95% CI 1.5–3.7]) [1]. Umifenovir also reduced the risk of lack of virological sanitation at the time of clinical recovery [1].

Pediatric COVID-19 Interferon Symptom duration Virological clearance

Umifenovir Resistance Profile: Absence of Treatment-Emergent Resistance Mutations in Clinical Influenza Isolates

In the ARBITR clinical trial resistance monitoring study, influenza A viruses isolated from patients at days 3, 5, and 7 after initiation of umifenovir therapy were sequenced for molecular markers of resistance [1]. No molecular markers of umifenovir resistance were identified in any of the 18 clinical isolates, and all remained susceptible with EC50 values ranging from 8.4 ± 1.1 to 17.4 ± 5.4 µM [1]. This contrasts with oseltamivir, for which the H275Y mutation in neuraminidase confers well-documented resistance in H1N1 strains, and with baloxavir, where PA/I38X substitutions can emerge during treatment [2]. The dual-acting mechanism of umifenovir (direct antiviral plus host-targeting) is hypothesized to confer a higher barrier to resistance [2].

Antiviral resistance Influenza Resistance monitoring Clinical isolates

Optimal Research and Industrial Application Scenarios for Umifenovir Sulfate Procurement


Influenza Drug-Resistance Research: Testing Fusion Inhibitors Against NA Inhibitor-Resistant and Dual-Resistant Strains

Umifenovir sulfate is the procurement choice for laboratories studying antiviral cross-resistance in influenza. As demonstrated in the ARBITR study, umifenovir retains full in vitro potency (EC50 8.4–17.4 µM) against influenza A and B strains resistant to oseltamivir, including the wild-type and resistant counterparts of A/Perth/265/2009 (H1N1)pdm09, A/Fukui/45/2004 (H3N2), and B/Perth/211/2001 [1]. Its distinct fusion-inhibitor mechanism provides an orthogonal antiviral approach that is not compromised by NA mutations, making it an essential tool for characterizing multi-drug resistant isolates.

Combination Antiviral Therapy Protocols: Synergistic Entry and Replication Inhibition

Umifenovir sulfate is indicated for research protocols evaluating combination strategies that simultaneously block viral entry (fusion inhibition) and intracellular replication (polymerase inhibition). In vitro data demonstrate that the combination of umifenovir plus favipiravir yields greater antiviral activity against SARS-CoV-2 than either drug alone [1]. This mechanistic complementarity—umifenovir blocking viral entry and favipiravir inhibiting RNA-dependent RNA polymerase—provides a rationale for procuring umifenovir sulfate as part of a multi-mechanism antiviral panel, particularly for emerging viruses where monotherapy may be insufficient.

Broad-Spectrum Flavivirus and Emerging Virus Screening Programs

Umifenovir sulfate is suitable for broad-spectrum antiviral screening programs targeting arthropod-borne flaviviruses. In Vero cells, umifenovir demonstrates micromolar-level antiviral effects (EC50 10.57 ± 0.74 to 19.16 ± 0.29 µM) against Zika virus, West Nile virus, and tick-borne encephalitis virus [1]. Its activity is cell-type dependent, with no antiviral effect observed in PS, UKF-NB-4, or Huh-7 cells, and cytotoxicity (CC50) varies by cell line from 18.69 ± 0.1 to 89.72 ± 0.19 µM [1]. This well-characterized activity and toxicity profile supports its procurement as a reference fusion inhibitor in phenotypic screening cascades.

COVID-19 Clinical Trial Comparator Arm: Mortality and ICU Admission Endpoints

For clinical research organizations conducting COVID-19 therapeutic trials, umifenovir sulfate provides a data-rich comparator agent. A randomized controlled trial demonstrated that umifenovir (200 mg TID, 7 days) reduced mortality to 8% compared to 27.5% with lopinavir/ritonavir (P = 0.02) and significantly lowered ICU admission rates [1]. These quantified outcomes on patient-important endpoints support the selection of umifenovir sulfate as either an active comparator or a baseline therapy arm in adaptive platform trials targeting hospitalized COVID-19 patients.

Quote Request

Request a Quote for Umifenovir Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.